Due to the presence of the boronic acid functional group, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid can participate in Suzuki-Miyaura couplings []. This is a powerful chemical reaction for creating carbon-carbon bonds, which is fundamental in organic synthesis for the construction of complex molecules [, ].
The molecule can be used as a building block for the synthesis ofBoron-containing biomolecules []. Boron containing molecules have interesting properties that can be useful in the development of new drugs or probes for biological studies [].
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, with the molecular formula C15H16BNO4 and CAS number 914452-61-2, features a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyloxycarbonylamino group. This structure imparts unique properties that make it useful in various chemical applications, particularly in proteomics research .
As a synthetic intermediate, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid likely does not possess a specific mechanism of action in biological systems. Its primary function is to serve as a building block for the construction of more complex molecules with desired properties.
Research indicates that 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid exhibits biological activity relevant to drug discovery:
Several synthetic routes have been developed for producing 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid:
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid has several applications:
Interaction studies involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Aminomethyl)phenylboronic acid | C14H14BNO4 | Lacks the benzyloxycarbonyl group; simpler structure. |
| 3-(Benzyloxycarbonylamino)phenylboronic acid | C15H16BNO4 | Similar structure but differs in substitution position on the phenyl ring. |
| 4-(Carboxymethyl)phenylboronic acid | C14H15BNO4 | Contains a carboxymethyl group instead of benzyloxycarbonyl; different functional properties. |
The unique combination of the benzyloxycarbonyl group and the boronic acid functionality sets 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid apart from these similar compounds. Its specific interactions and reactivity profiles make it particularly valuable for targeted applications in medicinal chemistry and biochemistry.
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid represents a specialized boronic acid derivative characterized by the presence of a benzyloxycarbonyl protecting group attached to an aminomethyl substituent on the phenyl ring [1]. The compound exhibits the molecular formula C₁₅H₁₆BNO₄ with a molecular weight of 285.108 grams per mole [1]. The monoisotopic mass has been determined to be 285.117238 atomic mass units, providing precise identification for analytical purposes [1].
The elemental composition analysis reveals the distribution of constituent atoms within the molecular framework [1]. Carbon constitutes the predominant element at 63.18% by mass, reflecting the substantial aromatic and aliphatic carbon framework [1]. Oxygen represents the second most abundant element at 22.46%, attributed to the boronic acid functionality and the carbamate protecting group [1]. Hydrogen accounts for 5.66% of the molecular mass, while nitrogen contributes 4.91% [1]. Boron, though functionally critical, represents only 3.79% of the total molecular weight [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BNO₄ |
| Molecular Weight (g/mol) | 285.108 |
| Monoisotopic Mass (g/mol) | 285.117238 |
| Carbon Content (%) | 63.18 |
| Hydrogen Content (%) | 5.66 |
| Boron Content (%) | 3.79 |
| Nitrogen Content (%) | 4.91 |
| Oxygen Content (%) | 22.46 |
The molecular architecture incorporates several key structural elements that influence its chemical behavior . The phenylboronic acid moiety provides the characteristic Lewis acid properties associated with boronic compounds . The benzyloxycarbonyl group functions as a protective unit for the amino functionality, enhancing stability and modifying solubility characteristics .
The solubility profile of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid reflects the complex interplay between its polar boronic acid functionality and the hydrophobic benzyloxycarbonyl protecting group [3] [4]. Research on related phenylboronic acid derivatives demonstrates that structural modifications significantly influence dissolution behavior across different solvent systems [5] [6].
In aqueous environments, the compound exhibits limited solubility, typically below 1 gram per liter at ambient temperature [3] [6]. This reduced water solubility results from the hydrophobic character imparted by the benzyl protecting group, which counteracts the polar nature of the boronic acid moiety [7]. The presence of the aromatic benzyloxycarbonyl substituent creates a predominantly lipophilic character that restricts aqueous dissolution [7].
Polar protic solvents such as methanol and ethanol demonstrate enhanced solvation capacity for this compound [8] [4]. The alcohol solvents can participate in hydrogen bonding interactions with both the boronic acid hydroxyl groups and the carbonyl oxygen of the carbamate functionality [4]. Solubility in these systems typically ranges from 5 to 20 grams per liter, representing a significant improvement over aqueous systems [8].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Low (< 1 g/L) | Limited by hydrophobic benzyl group |
| Methanol | Moderate (5-20 g/L) | Enhanced by hydrogen bonding |
| Ethanol | Moderate (5-20 g/L) | Enhanced by hydrogen bonding |
| Dimethyl sulfoxide | High (> 30 g/L) | High polar aprotic solubility |
| Acetone | Moderate (10-30 g/L) | Good ketone solubility |
| Chloroform | Low (< 5 g/L) | Moderate in polar chlorinated solvents |
| Hexane | Very low (< 0.1 g/L) | Poor in non-polar hydrocarbons |
| Diethyl ether | Low (1-5 g/L) | Limited ether solubility |
Polar aprotic solvents, particularly dimethyl sulfoxide, exhibit excellent solvation properties for this boronic acid derivative [8] [4]. The high dielectric constant and strong solvating ability of dimethyl sulfoxide facilitate dissolution through dipole-dipole interactions and coordination with the Lewis acidic boron center [4]. Solubility values in dimethyl sulfoxide typically exceed 30 grams per liter [8].
Ketone solvents such as acetone provide moderate dissolution capacity, with solubility values ranging from 10 to 30 grams per liter [5]. The carbonyl functionality in ketones can interact favorably with the boronic acid group through coordination bonding [5]. Non-polar hydrocarbon solvents demonstrate very poor solvation capacity, with solubility values below 0.1 grams per liter in hexane [5] [6].
The crystalline characteristics of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid follow patterns observed in related phenylboronic acid derivatives [9] [10]. Phenylboronic acids typically crystallize in orthorhombic crystal systems with characteristic hydrogen bonding networks that govern their solid-state organization [9] [10].
The fundamental structural motif involves hydrogen bonding between boronic acid hydroxyl groups, creating dimeric units through oxygen-hydrogen-oxygen interactions [9] [11]. These dimeric arrangements represent energetically favorable configurations with bond distances typically ranging from 2.7 to 2.8 Angstroms [11]. The dimeric units subsequently organize into extended three-dimensional networks through additional hydrogen bonding interactions [9].
In the solid state, the compound adopts a conformation where the boronic acid group exhibits a planar geometry with the boron atom demonstrating sp² hybridization [12] [13]. The empty p-orbital on boron remains available for coordination interactions, contributing to the Lewis acidic character of the compound [12]. The benzyloxycarbonyl substituent introduces steric considerations that influence the overall molecular packing arrangement [14].
| Property | Value |
|---|---|
| Crystal System | Orthorhombic (typical for phenylboronic acids) |
| Space Group | Predicted similar to related compounds |
| Crystal Habit | White to off-white crystalline powder |
| Hydrogen Bonding Pattern | O-H···O hydrogen bonds between boronic acid groups |
| Molecular Packing | Dimeric units with extended networks |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, van der Waals forces |
The molecular morphology in the crystalline state reflects the balance between hydrogen bonding forces, π-π stacking interactions between aromatic rings, and van der Waals forces [11] [14]. The benzyl group of the protecting moiety can participate in π-π stacking with neighboring aromatic systems, contributing to the overall crystal stability [14]. The carbamate functionality may engage in additional hydrogen bonding interactions, further stabilizing the crystal lattice [11].
Experimental crystallographic studies on related compounds indicate that the phenyl ring typically exhibits minor deviations from planarity, with bend angles around the carbon-boron bond ranging from 6 to 21 degrees [9] [15]. These structural distortions accommodate optimal hydrogen bonding geometries while minimizing steric repulsions [9].
The thermal behavior of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid involves multiple temperature-dependent processes that reflect the stability characteristics of both the boronic acid functionality and the benzyloxycarbonyl protecting group [16] [17]. Understanding these thermal properties requires consideration of the individual thermal stabilities of the constituent functional groups [16].
Boronic acids generally demonstrate thermal stability up to approximately 150-180 degrees Celsius before undergoing significant decomposition processes [16] [6]. The primary thermal degradation pathway involves dehydration reactions leading to the formation of boroxine anhydrides [6]. This process typically initiates around 90-120 degrees Celsius for substituted phenylboronic acids [6] [18]. The dehydration reaction follows the stoichiometry where three boronic acid molecules combine to eliminate three water molecules, forming a cyclic boroxine structure [6].
The benzyloxycarbonyl protecting group introduces additional thermal considerations [19] [20]. Carbamate functionalities generally exhibit thermal stability comparable to or slightly lower than the boronic acid moiety [21]. The protecting group may undergo thermal cleavage at elevated temperatures, potentially releasing benzyl alcohol and carbon dioxide [21].
| Property | Value | Notes |
|---|---|---|
| Melting Point (°C) | Not definitively reported | Requires experimental determination |
| Decomposition Temperature (°C) | > 200 (estimated) | Based on similar boronic acid derivatives |
| Thermal Stability Range (°C) | Stable to ~150-180 | Limited by carbamate and boronic acid stability |
| Dehydration Onset (°C) | 90-120 (typical for boronic acids) | Formation of anhydride/boroxine possible |
| Glass Transition (°C) | Not reported | Amorphous behavior not characterized |
Thermal analysis techniques such as differential scanning calorimetry have been employed to characterize the thermal behavior of related phenylboronic acid compounds [16] [6]. These studies reveal that the dehydration process often occurs as a multi-step mechanism with distinct temperature ranges for initial water loss and subsequent boroxine formation [6]. The presence of the bulky benzyloxycarbonyl substituent may influence these transition temperatures by altering intermolecular interactions and steric accessibility [16].
The overall thermal stability profile suggests that the compound remains stable for typical synthetic manipulations and storage conditions below 100 degrees Celsius [16] [17]. Extended exposure to elevated temperatures or thermal processing above 150 degrees Celsius may result in structural modifications or decomposition [16].
The acid-base behavior of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is primarily governed by the boronic acid functionality, which exhibits characteristic Lewis acid properties [22] [23]. The boron center possesses an empty p-orbital that readily accepts electron pairs, conferring Lewis acidic character to the molecule [22] [24]. This behavior represents the fundamental acid-base property that distinguishes boronic acids from conventional Brønsted acids [24].
The ionization behavior follows the typical pattern observed for substituted phenylboronic acids [22] [25]. The pKa value for the boronic acid functionality is estimated to range from 8.5 to 9.2, based on comparative studies with related phenylboronic acid derivatives [22] [23]. This value reflects the electron-withdrawing influence of the aromatic ring and the electron-donating character of the aminomethyl substituent [25]. The benzyloxycarbonyl protecting group introduces additional electronic effects that may modestly influence the acidity [22].
The ionization equilibrium involves the conversion between the neutral boronic acid form and the anionic boronate species [24] [26]. This pH-dependent equilibrium significantly influences the solubility characteristics and chemical reactivity of the compound [24]. At physiological pH values around 7.4, the compound exists predominantly in the neutral form with minimal ionization [23] [26].
| Property | Value | Reference Range |
|---|---|---|
| Boronic Acid pKa | 8.5-9.2 (estimated) | Based on substituted phenylboronic acids |
| Carbamate pKa | Not applicable (protected amine) | Benzyloxycarbonyl is protecting group |
| Physiological Charge (pH 7.4) | Neutral to slightly negative | Similar to phenylboronic acid |
| Ionization Behavior | Lewis acid behavior of boron center | Typical boronic acid behavior |
| pH-dependent solubility | Increased solubility at higher pH | pH-dependent equilibrium with hydroxide |
The interaction with hydroxide ions follows a well-established mechanism where the boron center coordinates with hydroxide to form tetrahedral boronate anions [24] [26]. This process occurs according to the equilibrium: RB(OH)₂ + OH⁻ ⇌ RB(OH)₃⁻ [26]. The formation of the anionic species dramatically increases water solubility due to enhanced ionic character [24].
Substituent effects on the phenyl ring influence the pKa through electronic induction and resonance mechanisms [25]. Electron-withdrawing groups typically decrease the pKa value by stabilizing the anionic form, while electron-donating substituents increase the pKa [25]. The aminomethyl group with benzyloxycarbonyl protection exhibits mild electron-donating character, contributing to a pKa value in the upper range typical for phenylboronic acids [22] [25].